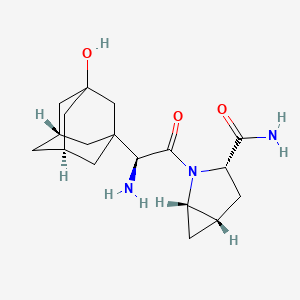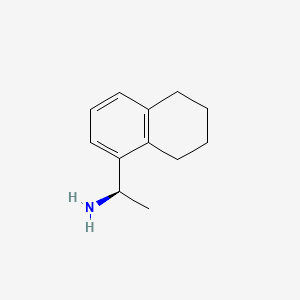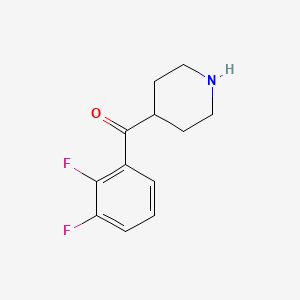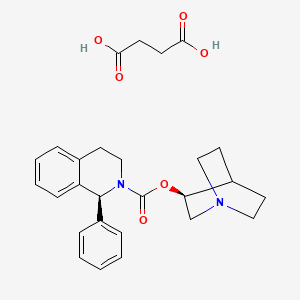
(S,S)-Solifenacin Succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinic acid is a water-soluble, colorless crystal with an acid taste that is used as a chemical intermediate, in medicine, the manufacture of lacquers, and to make perfume esters . It is also used in foods as a sequestrant, buffer, and a neutralizing agent .
Synthesis Analysis
The synthesis of succinate derivatives has been reported to show limitations in terms of preparation and biocompatibility . To solve these shortcomings, therefore, other technologies have been adopted: ionic liquids (eutectic solvents), chemo-enzymatic systems and chemo-enzymatic systems on a catalytic surface .
Molecular Structure Analysis
The molecular structure of succinate derivatives can be determined using methods such as Single-Crystal X-Ray Diffraction (SCXRD) analysis . The functional groups contained in the molecule under consideration can be identified via FT-IR analysis .
Chemical Reactions Analysis
The high crude glycerol concentration was found to result in low succinic acid production due to the presence of minor chemical components such as sodium chloride in the crude glycerol which affected PEP carboxykinase and pyruvate kinase, targeting on the energy balance of the cells .
Physical And Chemical Properties Analysis
Succinic acid is a water-soluble, colorless crystal with an acid taste . It is used as a chemical intermediate, in medicine, the manufacture of lacquers, and to make perfume esters .
Scientific Research Applications
Pharmacology and Mechanism of Action
(S,S)-Solifenacin Succinate is a competitive muscarinic receptor antagonist, primarily used in the management of overactive bladder in both men and women. It operates by selectively inhibiting muscarinic receptors in the bladder, improving bladder control and reducing symptoms of urgency, frequency, and urge incontinence. This selectivity also contributes to its efficacy in symptom control with an increase in volume voided and an improvement in quality of life, while minimizing side effects such as dry mouth compared to other medications. Studies have demonstrated its bladder selectivity over salivary glands in rats, suggesting potential for reduced dry mouth side effects in humans (Hoffstetter & Leong, 2009; Ohtake et al., 2004).
Clinical Efficacy
Clinical trials have evaluated the efficacy of (S,S)-Solifenacin Succinate in treating overactive bladder (OAB) symptoms. It has been shown to effectively manage symptoms of urge urinary incontinence, urgency, and frequency. The drug's efficacy extends to both initial treatment strategies and long-term management of OAB symptoms, demonstrating significant improvements in patient quality of life (Yoon et al., 2014; Staskin & Te, 2006).
Drug Interactions and Pharmacokinetics
Studies have explored the pharmacokinetic and pharmacodynamic interactions between (S,S)-Solifenacin Succinate and other medications, finding minimal interaction with warfarin and digoxin. This indicates that solifenacin does not significantly affect the pharmacokinetics of these drugs, suggesting that dose adjustments for digoxin and/or warfarin may not be necessary when co-administered with solifenacin (Smulders et al., 2006).
Novel Formulations and Administration Routes
Research has also delved into the development and evaluation of solifenacin succinate tablets and transdermal formulations. These studies aim at optimizing drug delivery and enhancing patient compliance by exploring different formulations and administration routes, including oral and transdermal systems. Findings suggest promising avenues for improving drug administration, potentially enhancing therapeutic outcomes for patients with OAB (Sudha et al., 2015; Yoshida et al., 2019).
Translational Research and Animal Models
The utility of (S,S)-Solifenacin Succinate has been studied in various animal models to assess its effects on bladder overactivity and its selectivity profile. These studies are crucial for understanding the drug's mechanism of action and for predicting its clinical efficacy and safety profile in humans. Comparative studies with other antimuscarinic agents have highlighted solifenacin's advantages in terms of efficacy and reduced side effects (Ohtake et al., 2004; Okutsu et al., 2007).
Future Directions
properties
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZMMZZRUPYENV-NSLUPJTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-Solifenacin Succinate | |
CAS RN |
862207-71-4 |
Source


|
| Record name | (1S,3′S)-Solifenacin succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862207-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

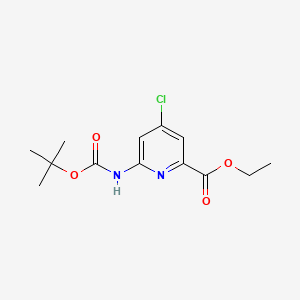
![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)
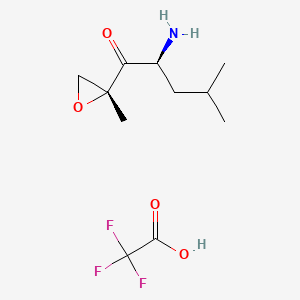
![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)
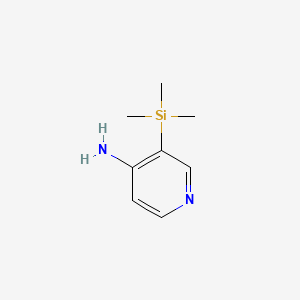
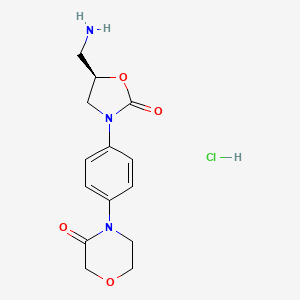

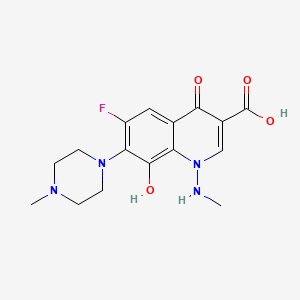
![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)
